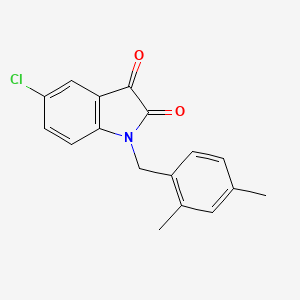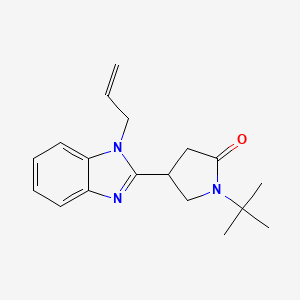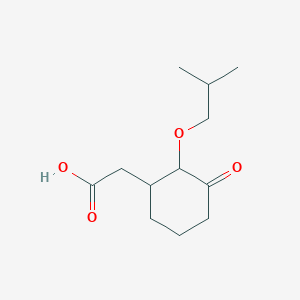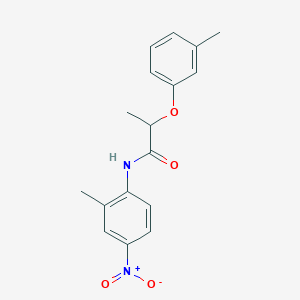
N-(2-fluorophenyl)-N'-(2-phenylethyl)urea
Übersicht
Beschreibung
N-(2-fluorophenyl)-N'-(2-phenylethyl)urea, also known as FEU, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. FEU has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. In
Wirkmechanismus
The exact mechanism of action of N-(2-fluorophenyl)-N'-(2-phenylethyl)urea is not fully understood. However, it has been suggested that N-(2-fluorophenyl)-N'-(2-phenylethyl)urea exerts its anti-tumor effects by inhibiting the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR) signaling pathways. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has also been reported to have anti-viral effects against influenza virus and herpes simplex virus. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using various analytical techniques. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has also been reported to have a low toxicity profile, making it safe for use in in vitro and in vivo studies. However, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has not been extensively tested in animal models, and its efficacy and safety in vivo remain to be determined.
Zukünftige Richtungen
There are several future directions for research on N-(2-fluorophenyl)-N'-(2-phenylethyl)urea. One area of research could focus on elucidating its precise mechanism of action, which could provide insights into its anti-tumor and anti-inflammatory effects. Another area of research could focus on testing N-(2-fluorophenyl)-N'-(2-phenylethyl)urea in animal models to determine its efficacy and safety in vivo. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea could be further modified to improve its potency and selectivity towards cancer cells. Finally, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea could be tested in combination with other drugs to determine its potential as a combination therapy for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-fluorophenyl)-N'-(2-phenylethyl)urea has been reported to have anti-viral effects against influenza virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQSKDZOMKOMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(tert-butyl)-2-{[4-(pentanoylamino)benzoyl]amino}benzamide](/img/structure/B4238683.png)
![ethyl 2-({oxo[(3-pyridinylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4238698.png)
![2-{3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4238704.png)
![2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
![3-tert-butyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4238713.png)
![4-{[(2-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4238714.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]methanamine dihydrochloride](/img/structure/B4238722.png)
![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4238728.png)



![8-fluoro-3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4238754.png)